An In-depth Technical Guide to the Anticipated Chemical Structure and Physicochemical Properties of 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone
An In-depth Technical Guide to the Anticipated Chemical Structure and Physicochemical Properties of 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiophenone and its derivatives are a well-established class of ketones with a wide range of applications, from synthetic intermediates in medicinal chemistry to components in materials science. The introduction of specific substituents onto the aromatic rings can significantly modulate their physicochemical and biological properties. This guide focuses on the hypothetical compound 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone, providing a detailed exploration of its predicted chemical structure, physicochemical properties, and the analytical methodologies required for its characterization. By leveraging data from analogous compounds, we can construct a scientifically sound profile to guide future research and development efforts.
Chemical Structure and Nomenclature
The proposed structure of 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone combines a propiophenone backbone with a 4-chlorophenyl group at the 3-position and two methyl groups at the 2' and 6' positions of the phenyl ring attached to the carbonyl group.
Systematic IUPAC Name: 1-(2,6-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one
Molecular Formula: C₁₇H₁₇ClO
Molecular Weight: 272.77 g/mol
Chemical Structure Diagram:
Caption: Chemical structure of 1-(2,6-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone, extrapolated from data on similar compounds such as 3-(4-chlorophenyl)-3',4'-dimethylpropiophenone[1] and other substituted propiophenones.
| Property | Predicted Value | Rationale/Comparison |
| Physical State | White to off-white solid | Similar substituted propiophenones are typically solids at room temperature.[2] |
| Melting Point | 110-125 °C | Based on the melting points of related structures, which often fall within this range.[2] |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform, ethyl acetate). | The non-polar nature of the molecule predicts poor aqueous solubility and good solubility in organic solvents. |
| pKa | Not applicable | The molecule lacks readily ionizable protons. |
| LogP | 4.5 - 5.5 (Estimated) | The presence of a chlorophenyl group and two methyl groups increases lipophilicity. |
Proposed Synthetic Route: Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
3-(4-Chlorophenyl)propanoyl chloride + 1,3-Dimethylbenzene → 1-(2,6-dimethylphenyl)-3-(4-chlorophenyl)propan-1-one
Catalyst: Aluminum chloride (AlCl₃)
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone.
Experimental Causality:
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Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly reactive with water. Maintaining anhydrous conditions is critical to prevent catalyst deactivation and ensure the reaction proceeds efficiently.[3]
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Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) prevents side reactions with atmospheric oxygen and moisture.
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Quenching with Dilute Acid: The reaction is quenched by the addition of ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex and protonate any resulting alkoxides.[3]
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Solvent Extraction: The organic product is separated from the aqueous layer using an immiscible organic solvent like ethyl acetate.
-
Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any isomeric byproducts that may have formed during the acylation process.
Analytical and Spectroscopic Characterization
A combination of spectroscopic and chromatographic techniques is necessary for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.35 | m | 4H | Ar-H (4-chlorophenyl) |
| 7.00 - 7.15 | m | 3H | Ar-H (2,6-dimethylphenyl) |
| 3.25 | t | 2H | -CH₂- (adjacent to carbonyl) |
| 2.95 | t | 2H | -CH₂- (adjacent to chlorophenyl) |
| 2.30 | s | 6H | Ar-CH₃ (2,6-dimethyl) |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O (ketone) |
| ~140 | Ar-C (quaternary, 2,6-dimethylphenyl) |
| ~138 | Ar-C (quaternary, 4-chlorophenyl) |
| ~132 | Ar-C (quaternary, C-Cl) |
| ~128-130 | Ar-CH |
| ~45 | -CH₂- (adjacent to carbonyl) |
| ~30 | -CH₂- (adjacent to chlorophenyl) |
| ~20 | Ar-CH₃ |
NMR Analysis Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion (M⁺): m/z = 272.77 (with a characteristic M+2 peak at m/z = 274.77 due to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1 to the M⁺ peak).
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Predicted Major Fragments:
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m/z = 133/135: [Cl-C₆H₄-CH₂]⁺
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m/z = 133: [CH₃-C₆H₃(CH₃)-CO]⁺
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m/z = 105: [CH₃-C₆H₃(CH₃)]⁺
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1685 | C=O stretch (aromatic ketone) |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~1090 | C-Cl stretch |
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for assessing the purity of the compound and for quantitative analysis. A reverse-phase HPLC method would be suitable.[4][5]
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
HPLC Analysis Workflow:
Caption: General workflow for HPLC purity analysis.
Conclusion
While 3-(4-Chlorophenyl)-2',6'-dimethylpropiophenone remains a novel, uncharacterized compound, this guide provides a comprehensive theoretical foundation for its synthesis and analysis. The proposed Friedel-Crafts acylation offers a viable synthetic route, and the outlined spectroscopic and chromatographic methods provide a clear roadmap for its structural elucidation and purity assessment. The predictive data presented herein, derived from established chemical principles and analysis of structural analogs, serves as a valuable starting point for researchers and scientists in the field of drug development and organic synthesis.
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